1-(5-Morpholino-2-nitrophenyl)-1-ethanone

Description

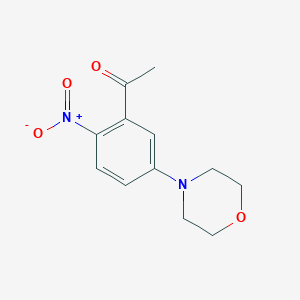

1-(5-Morpholino-2-nitrophenyl)-1-ethanone is a substituted acetophenone derivative featuring a morpholino group at the 5-position and a nitro group at the 2-position of the benzene ring.

Properties

IUPAC Name |

1-(5-morpholin-4-yl-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-9(15)11-8-10(2-3-12(11)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBHDRNQTORPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264006 | |

| Record name | 1-[5-(4-Morpholinyl)-2-nitrophenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

98440-51-8 | |

| Record name | 1-[5-(4-Morpholinyl)-2-nitrophenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98440-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4-Morpholinyl)-2-nitrophenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Morpholino-2-nitrophenyl)-1-ethanone involves several steps. One common method includes the nitration of 1-(5-morpholinophenyl)-1-ethanone to introduce the nitro group at the 2-position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

1-(5-Morpholino-2-nitrophenyl)-1-ethanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Condensation: The ethanone moiety can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Morpholino-2-nitrophenyl)-1-ethanone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(5-Morpholino-2-nitrophenyl)-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(5-Morpholino-2-nitrophenyl)-1-ethanone with analogous compounds, focusing on substituent effects, heterocyclic systems, and physicochemical properties.

Positional Isomers and Substituent Effects

- 1-(4-Morpholino-3-nitrophenyl)-1-ethanone (CAS 144783-46-0): Structural Difference: The morpholino and nitro groups are at the 4- and 3-positions, respectively, versus 5- and 2-positions in the target compound. Impact: Altered substituent positions influence electronic distribution. Physical Properties: Melting point = 79–83°C; molecular weight = 250.25 g/mol .

- 1-(2-Amino-5-morpholinophenyl)-1-ethanone (CAS 98440-50-7): Structural Difference: An amino group (electron-donating, EDG) replaces the nitro group (EWG). Impact: The amino group increases electron density on the ring, favoring reactions like nucleophilic aromatic substitution. This contrasts with the nitro group’s deactivating effect. Molecular Formula: C₁₂H₁₆N₂O₂ (vs. C₁₂H₁₄N₂O₄ for the target compound) .

Heterocyclic Analogues

- 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS 1190198-15-2): Structural Difference: A pyridine ring replaces the benzene ring, with bromo, chloro, and methyl substituents. Halogens increase molecular weight (248.50 g/mol) and lipophilicity (XLogP3 = 2.6) .

- 1-(4,5-Dibromo-2-thienyl)-1-ethanone (CAS 7209-12-3): Structural Difference: A thiophene ring replaces the benzene ring, with bromine atoms at the 4- and 5-positions. Molecular weight = 276.97 g/mol .

Functional Group Variations

- 1-(3,4-Dimethoxyphenyl)-1-ethanone (from ): Structural Difference: Methoxy groups (EDGs) at the 3- and 4-positions vs. nitro and morpholino groups. Impact: Methoxy groups increase electron density, making the compound more reactive toward electrophiles. This contrasts with the nitro group’s deactivating effect in the target compound .

- 1-(5-Methyl-2-pyrazinyl)-1-ethanone (): Structural Difference: A pyrazine ring with a methyl group replaces the benzene ring. Impact: The pyrazine’s two nitrogen atoms create a highly electron-deficient system, influencing hydrogen-bonding interactions and volatility.

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₄N₂O₄ | 250.25 | Not reported | 5-Morpholino, 2-Nitro |

| 1-(4-Morpholino-3-nitrophenyl)-1-ethanone | C₁₂H₁₄N₂O₄ | 250.25 | 79–83 | 4-Morpholino, 3-Nitro |

| 1-(2-Amino-5-morpholinophenyl)-1-ethanone | C₁₂H₁₆N₂O₂ | 236.27 | Not reported | 2-Amino, 5-Morpholino |

| 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone | C₈H₇BrClNO | 248.50 | Not reported | Pyridine, Br, Cl, Me |

| 1-(3,4-Dimethoxyphenyl)-1-ethanone | C₁₀H₁₂O₃ | 180.20 | Not reported | 3,4-Dimethoxy |

Biological Activity

1-(5-Morpholino-2-nitrophenyl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by a morpholine ring and a nitrophenyl moiety, contributing to its unique reactivity and biological properties.

This compound exhibits various pharmacological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, such as carbonic anhydrase, which plays a critical role in various physiological processes. In vitro studies indicate significant inhibitory effects with IC50 values comparable to standard inhibitors .

- Antitumor Activity : The compound has demonstrated potential as an anticancer agent. For instance, derivatives containing morpholine have been reported to inhibit the proliferation of ovarian cancer cell lines effectively .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Efficacy : A study reported that morpholine-based compounds showed promising results against ovarian cancer by inhibiting HIF-1α, a key regulator in tumor growth under hypoxic conditions. The lead compounds exhibited IC50 values suggesting effective inhibition comparable to established chemotherapeutics .

- Enzyme Interaction Studies : Research has shown that the compound interacts with carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic function .

- Synthesis and Characterization : The synthesis of this compound involves straightforward chemical reactions that yield high purity products suitable for biological testing. Characterization techniques such as FT-IR and NMR confirm the structural integrity necessary for biological activity assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.